molecular formula C8H8N2 B12968910 3-ethynyl-N-methylpyridin-4-amine

3-ethynyl-N-methylpyridin-4-amine

Cat. No.: B12968910
M. Wt: 132.16 g/mol
InChI Key: PLFKSCVXTUKFIL-UHFFFAOYSA-N
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Description

3-Ethynyl-N-methylpyridin-4-amine is a pyridine derivative featuring an ethynyl group (-C≡CH) at the 3-position and a methylamino group (-NHCH₃) at the 4-position of the pyridine ring.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

3-ethynyl-N-methylpyridin-4-amine

InChI

InChI=1S/C8H8N2/c1-3-7-6-10-5-4-8(7)9-2/h1,4-6H,2H3,(H,9,10)

InChI Key

PLFKSCVXTUKFIL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-methylpyridin-4-amine typically involves the alkylation of pyridin-4-amine with an ethynylating agent. One common method is the reaction of pyridin-4-amine with ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-ethynyl-N-methylpyridin-4-one.

    Reduction: Formation of 3-ethynyl-N-methylpiperidine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-ethynyl-N-methylpyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group plays a crucial role in this interaction by forming covalent bonds with the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Ethynyl vs. Trimethylsilyl Ethynyl : The ethynyl group in this compound is more reactive than its trimethylsilyl-protected analogs (). The silyl group in compounds like 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine stabilizes the alkyne but requires deprotection for further reactions .
  • Positional Effects : Substituent placement significantly impacts electronic properties. For example, 3-ethoxypyridin-4-amine () has an electron-donating ethoxy group at position 3, contrasting with the electron-withdrawing ethynyl group in the target compound. This difference alters the basicity of the amine and reactivity in electrophilic substitutions.
  • Heterocyclic Hybrids : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () demonstrates the integration of pyridine with pyrazole, a strategy used to enhance binding affinity in drug design.

Physicochemical Properties

  • Melting Points : Compounds with bulky substituents (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, m.p. 104–107°C ) exhibit higher melting points compared to simpler amines like 3-ethoxypyridin-4-amine, which lacks rigid groups.
  • Solubility: The ethynyl group’s hydrophobicity may reduce aqueous solubility compared to ethoxy or amino-substituted derivatives.

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